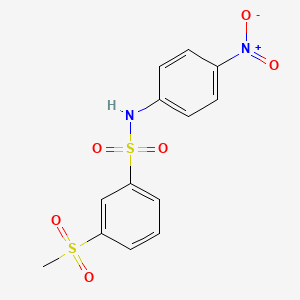

3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s purpose or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .

Synthesis Analysis

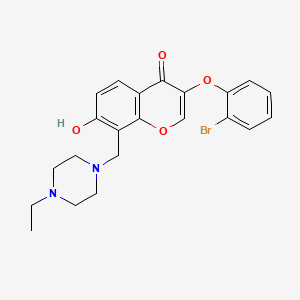

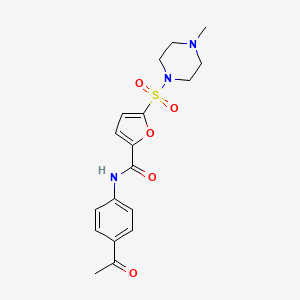

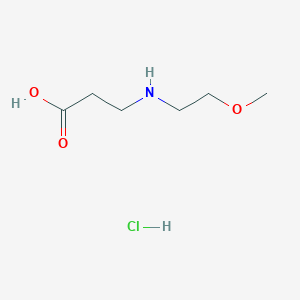

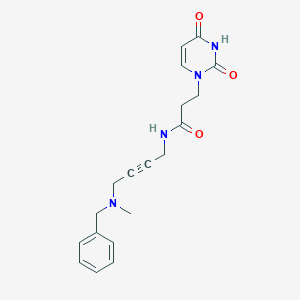

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes. This could include reactions it’s used in as a reagent, as well as any reactions it undergoes under certain conditions .Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitrophenyl derivatives, are crucial in synthetic chemistry for their potential to be removed under mild, non-destructive conditions. A review highlighted the promise of various groups, such as 2-nitrobenzyl and 3-nitrophenyl, in the development of synthetic methodologies. These compounds are essential for the strategic protection of functional groups during synthesis, enabling complex molecule construction with greater precision and efficiency (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds

Research on aminobenzenesulfonamide derivatives, which share a sulfonamide group with the mentioned compound, has led to the synthesis of novel cyclic compounds. These compounds have been investigated for their potential in creating new pharmaceuticals and functional molecules, demonstrating the versatility of sulfonamide derivatives in organic chemistry and drug discovery (Kaneda, 2020).

Carcinogen Metabolite Biomarkers

The measurement of carcinogen metabolites, including those from tobacco, in human urine provides insights into exposure levels and cancer risk. Studies on metabolites of nitrosamines and aromatic amines have employed various sulfonamides for detection and quantification, underscoring the role of these compounds in developing diagnostic tools and understanding carcinogenesis (Hecht, 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methylsulfonyl-N-(4-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S2/c1-22(18,19)12-3-2-4-13(9-12)23(20,21)14-10-5-7-11(8-6-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHGCKQPKUWXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)